molecular formula C6H10N4O B1199076 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine CAS No. 701-78-0

4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B1199076
CAS No.: 701-78-0
M. Wt: 154.17 g/mol
InChI Key: NZQFOCIYDGJNSF-UHFFFAOYSA-N
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Description

4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of an ethyl group at the fourth position, a methoxy group at the sixth position, and an amino group at the second position on the triazine ring. It has the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol .

Preparation Methods

The synthesis of 4-ethyl-6-methoxy-1,3,5-triazin-2-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethylamine with 2,4-dichloro-6-methoxy-1,3,5-triazine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically occurs in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Ethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the second position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-ethyl-6-methoxy-1,3,5-triazin-2-amine include other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other triazine derivatives.

Properties

IUPAC Name

4-ethyl-6-methoxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQFOCIYDGJNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220381
Record name 2-Ethyl-4-amino-6-methoxy-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-78-0
Record name 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-amino-6-methoxy-s-triazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-4-amino-6-methoxy-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-6-methoxy-1,3,5-triazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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